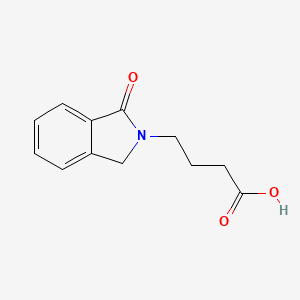

4-(1-Oxoisoindolin-2-yl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

-

Method 1

Reactants: 3.92g (0.02 mol) of o-cyanobenzyl bromide and 0.02 mol of 2-(4-aminophenyl)butanoic acid.

Solvent: 80 ml of 99.9% ethanol.

Conditions: Reflux for 6 hours.

Procedure: After refluxing, the mixture is concentrated under reduced pressure to about 30 ml and then poured into 400 ml of ether. The resulting solid is recrystallized from ethanol and ether to obtain 2-[4-(1-imino-2-isoindolinyl)phenyl]butanoic acid with an 80% yield. This intermediate is then dissolved in 60 ml of 95% ethanol and added to a solution of 6.91g (0.05 mol) of potassium carbonate in 50 ml of water. The mixture is refluxed for 12 hours, and the ethanol is removed under reduced pressure.

-

Method 2

Reactants: Phthalic anhydride, 2-(4-aminophenyl)butanoic acid, and acetic acid.

Conditions: Reflux.

Procedure: The mixture is refluxed and then poured into ice water. The precipitate is filtered, washed, and dried. The product is recrystallized from ethanol to obtain 2-[4-(1,3-dioxo-2-isoindolinyl)phenyl]butanoic acid with an 85.1% yield. This intermediate is then reduced with zinc powder in acetic acid under reflux. The solution is filtered, and the filtrate is neutralized with sodium carbonate solution.

化学反应分析

4-(1-Oxoisoindolin-2-yl)butanoic acid undergoes various chemical reactions, including:

-

Reduction

Reagents: Zinc powder and acetic acid.

-

Substitution

Reagents: o-cyanobenzyl bromide and 2-(4-aminophenyl)butanoic acid.

Conditions: Reflux in ethanol.

科学研究应用

4-(1-Oxoisoindolin-2-yl)butanoic acid has several scientific research applications:

-

Chemistry

-

Biology

-

Medicine

-

Industry

作用机制

4-(1-Oxoisoindolin-2-yl)butanoic acid exerts its effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of thromboxane A2, a potent promoter of platelet aggregation . By inhibiting this enzyme, the compound reduces the formation of thromboxane A2, thereby preventing platelet aggregation and reducing the risk of blood clots .

相似化合物的比较

4-(1-Oxoisoindolin-2-yl)butanoic acid can be compared with other antiplatelet agents such as:

-

Aspirin

-

Clopidogrel

-

Ticlopidine

These comparisons highlight the unique mechanism of action of this compound as a reversible cyclooxygenase inhibitor, distinguishing it from other antiplatelet agents .

生物活性

4-(1-Oxoisoindolin-2-yl)butanoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. The compound features an isoindolinone moiety, which is known for its diverse biological activities, including neuroprotective effects and modulation of oxidative stress pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by modulating oxidative stress pathways. It has been shown to inhibit caspase activity, thereby reducing apoptosis in cells under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases characterized by oxidative damage .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Isoindolinone derivatives are known to possess anti-inflammatory activities, which may be attributed to their ability to inhibit pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its role as a pro-apoptotic agent. The mechanism involves the activation of intrinsic apoptotic pathways, which could be beneficial in developing new cancer therapies .

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Neuroprotection | Inhibition of caspase activity | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the neuroprotective effects of this compound in cellular models subjected to oxidative stress. The results showed a significant reduction in cell death and a decrease in reactive oxygen species (ROS) levels when treated with the compound compared to controls. This suggests that the compound may have potential applications in treating neurodegenerative conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in animal models. These findings support the compound's potential as an anti-inflammatory agent for conditions like rheumatoid arthritis or inflammatory bowel disease.

属性

IUPAC Name |

4-(3-oxo-1H-isoindol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHAWKBRFXIGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。